Methyl 2-[4-(4-formylphenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate
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Overview
Description
Methyl 2-[4-(4-formylphenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate is an organic compound with the molecular formula C15H13NO4 and a molecular weight of 271.27 g/mol . This compound is known for its unique structure, which includes a formyl group attached to a phenyl ring, a dihydropyridinone moiety, and a methyl ester group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(4-formylphenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate typically involves multi-step organic reactions. One common method includes the condensation of 4-formylbenzoic acid with a suitable dihydropyridine derivative, followed by esterification with methanol in the presence of an acid catalyst . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(4-formylphenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 4-carboxyphenyl derivative.
Reduction: 4-hydroxymethylphenyl derivative.
Substitution: Nitro or halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
Methyl 2-[4-(4-formylphenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[4-(4-formylphenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. Additionally, the dihydropyridinone moiety can interact with enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-formylphenyl)acetate: Similar structure but lacks the dihydropyridinone moiety.
Methyl 2-(4-formylphenoxy)acetate: Contains a phenoxy group instead of a phenyl group.
Methyl 2-(3-formyl-4-hydroxyphenyl)acetate: Contains a hydroxyl group on the phenyl ring.
Uniqueness
Methyl 2-[4-(4-formylphenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate is unique due to the presence of the dihydropyridinone moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .
Biological Activity
Methyl 2-[4-(4-formylphenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, synthesis, and related research findings.
Chemical Structure and Properties
The compound has the molecular formula C15H13NO4 and a molecular weight of 271.27 g/mol. Its structure includes a dihydropyridine core, which is significant in drug development for its diverse biological properties. The presence of a formylphenyl group and an ester functional group enhances its chemical reactivity, making it a candidate for various pharmacological applications.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of dihydropyridine compounds can display activity against various pathogens, including Staphylococcus aureus and Candida albicans. The antimicrobial effectiveness is often evaluated using the standardized disc agar diffusion method .
Antitumor Activity
Dihydropyridine derivatives have also been investigated for their antitumor potential. In vitro studies have demonstrated that certain derivatives can inhibit cancer cell proliferation effectively. For example, one study reported that a related compound exhibited significant inhibition of cell growth in various cancer cell lines, suggesting that modifications to the dihydropyridine structure could enhance antitumor activity .
The mechanism by which this compound exerts its biological effects is likely linked to its ability to interact with specific biological targets such as enzymes or receptors. Investigating these interactions can provide insights into its pharmacodynamics and inform further drug design efforts.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic synthesis techniques. These methods allow for the modification of the compound to enhance its biological activity or to create analogs with improved properties. The following table summarizes some notable derivatives:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Methyl 2-[4-(3-methoxyphenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate | C16H15NO4 | Contains methoxy group; potential for different reactivity. |
Methyl 2-[4-(2-fluorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate | C15H13FNO4 | Fluorine substitution may enhance lipophilicity and bioactivity. |
Methyl 2-[4-(4-hydroxyphenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate | C15H13NO5 | Hydroxy group increases polarity; potential for hydrogen bonding interactions. |
These derivatives highlight the structural diversity within this class of molecules and emphasize how modifications can lead to varying biological activities.
Case Studies and Research Findings
Several studies have explored the biological activities of dihydropyridine derivatives:
- Antimicrobial Evaluation : A study screened various dihydropyridine compounds against Staphylococcus aureus and found promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Antitumor Activity : Another investigation demonstrated that a derivative significantly inhibited tumor growth in xenograft models, indicating potential for further development as an anticancer agent .
- Mechanistic Studies : Research has focused on understanding the binding affinities of these compounds to target proteins, providing insights into their mechanisms of action and informing future drug design strategies .
Properties
Molecular Formula |
C15H13NO4 |
---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
methyl 2-[4-(4-formylphenyl)-2-oxopyridin-1-yl]acetate |
InChI |
InChI=1S/C15H13NO4/c1-20-15(19)9-16-7-6-13(8-14(16)18)12-4-2-11(10-17)3-5-12/h2-8,10H,9H2,1H3 |
InChI Key |
AAQBZVWETASHDN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C=CC(=CC1=O)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
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